7-Bromo-2-chloro-4-methylquinoline

Vue d'ensemble

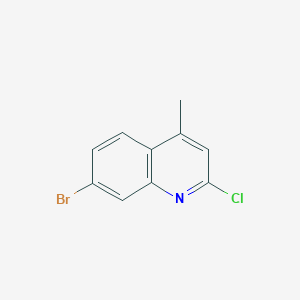

Description

7-Bromo-2-chloro-4-methylquinoline is a heterocyclic aromatic compound with the molecular formula C10H7BrClN. It belongs to the quinoline family, which is known for its diverse biological and chemical properties. This compound is characterized by the presence of bromine, chlorine, and a methyl group attached to the quinoline ring, making it a valuable intermediate in various chemical syntheses and applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-chloro-4-methylquinoline typically involves the halogenation of 4-methylquinoline. One common method is the bromination of 2-chloro-4-methylquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure efficient and consistent production. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions: 7-Bromo-2-chloro-4-methylquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used to reduce the compound.

Major Products Formed:

- Substituted quinolines with various functional groups depending on the nucleophile used.

- Oxidized or reduced derivatives of the original compound .

Applications De Recherche Scientifique

7-Bromo-2-chloro-4-methylquinoline has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 7-Bromo-2-chloro-4-methylquinoline and its derivatives often involves the inhibition of specific enzymes or receptors. For example, it may inhibit DNA gyrase or topoisomerase, leading to the disruption of DNA replication and cell division in microorganisms. The compound can also interact with various signaling pathways, affecting cellular processes such as apoptosis and proliferation .

Comparaison Avec Des Composés Similaires

- 2-Bromo-6-chloro-4-methylquinoline

- 4-Bromo-3-chloro-2-methylquinoline

- 4-Bromo-6-chloro-2-methylquinoline

- 7-Bromo-2-chloro-4,8-dimethylquinoline

Comparison: 7-Bromo-2-chloro-4-methylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity. The presence of both bromine and chlorine atoms allows for versatile modifications, making it a valuable compound in synthetic chemistry .

Activité Biologique

7-Bromo-2-chloro-4-methylquinoline is a heterocyclic aromatic compound belonging to the quinoline family, characterized by its unique substitution pattern that includes bromine, chlorine, and a methyl group. This compound has garnered attention for its diverse biological activities, making it a valuable candidate for further research in medicinal chemistry.

The molecular formula of this compound is C10H7BrClN. Its structure allows for various chemical reactions, including nucleophilic substitutions and redox reactions, which can lead to derivatives with enhanced biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. Notably, it may target DNA gyrase and topoisomerase, disrupting DNA replication and cell division in microorganisms. Additionally, it interacts with various signaling pathways, influencing processes such as apoptosis and proliferation .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent against various bacterial strains. Its derivatives have been evaluated for their efficacy against resistant strains, demonstrating significant inhibitory effects .

- Antiviral Properties : Studies suggest that this quinoline derivative may possess antiviral activity, although specific viral targets require further investigation .

- Anticancer Effects : Preliminary research indicates that derivatives of this compound may have anticancer properties, particularly through mechanisms involving the induction of apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other quinoline derivatives. The following table summarizes key differences in biological activities among selected compounds:

| Compound Name | Antimicrobial Activity | Antiviral Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Moderate | Potential | Yes |

| 2-Bromo-6-chloro-4-methylquinoline | High | Limited | Moderate |

| 4-Bromo-3-chloro-2-methylquinoline | Low | Moderate | High |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various quinoline derivatives, including this compound. Results indicated a significant reduction in bacterial growth at low concentrations, suggesting its potential as a lead compound for developing new antibiotics .

- Cytotoxicity in Cancer Cells : In vitro studies assessed the cytotoxic effects of this compound on cancer cell lines. The compound demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic window .

- Antiviral Screening : Research focusing on the antiviral properties of quinolines found that derivatives similar to this compound showed activity against specific viral strains. Further studies are needed to elucidate the exact mechanisms involved .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 7-Bromo-2-chloro-4-methylquinoline with high purity?

Methodological Answer: The synthesis typically involves bromination and chlorination of a pre-functionalized quinoline core. For example, a modified Gould-Jacobs reaction can be employed, starting with aniline derivatives followed by cyclization under acidic conditions. Key steps include:

- Bromination: Use N-bromosuccinimide (NBS) in dichloromethane at 0°C to introduce the bromine atom regioselectively.

- Chlorination: Apply POCl₃ under reflux to substitute hydroxyl or amino groups with chlorine.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) improves purity.

Yield optimization (60–75%) is achievable by controlling stoichiometry and reaction time .

Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Bromination | NBS, DCM, 0°C, 2h | 70 | 95 |

| Chlorination | POCl₃, reflux, 6h | 65 | 90 |

| Purification | Silica gel (Hexane:EtOAc = 4:1) | - | 99 |

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

Methodological Answer: A multi-technique approach is critical:

- NMR Spectroscopy:

- ¹H NMR: Identify aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.5–2.7 ppm).

- ¹³C NMR: Confirm quaternary carbons (e.g., C-Br at δ 120–125 ppm).

- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 256.93 for C₁₀H₈BrClN).

- X-ray Diffraction (Single-Crystal): Resolve regiochemistry and confirm substituent positions .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in substituent positioning for this compound?

Methodological Answer: Single-crystal X-ray diffraction is the gold standard. Steps include:

- Crystal Growth: Use slow evaporation of a saturated DMSO/ethanol solution.

- Data Collection: Employ a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

- Refinement (SHELXL):

Example Crystallographic Parameters

- Space Group: P2₁/c

- Unit Cell: a = 8.21 Å, b = 12.34 Å, c = 14.56 Å

- Z = 4

Q. How do electronic effects of bromo and chloro substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The electron-withdrawing nature of Br/Cl groups activates specific positions for functionalization:

- Suzuki Coupling: Bromine at C7 reacts preferentially with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C).

- SNAr Reactions: Chlorine at C2 undergoes nucleophilic substitution with amines (e.g., piperidine, 120°C).

DFT calculations (B3LYP/6-31G*) can predict charge distribution and reactive sites .

Q. How should researchers address contradictions between spectroscopic and computational data for this compound?

Methodological Answer:

- Cross-Validation: Compare experimental NMR shifts with computed values (GIAO method, Gaussian 09).

- Dynamic Effects: Account for solvent interactions (e.g., IEFPCM model) and tautomerism in simulations.

- Error Analysis: Reassess sample purity or crystallographic disorder if deviations exceed 0.2 ppm (NMR) or 0.02 Å (X-ray) .

Propriétés

IUPAC Name |

7-bromo-2-chloro-4-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClN/c1-6-4-10(12)13-9-5-7(11)2-3-8(6)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCQMZVFGSMJLPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=CC(=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40561766 | |

| Record name | 7-Bromo-2-chloro-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89446-52-6 | |

| Record name | 7-Bromo-2-chloro-4-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89446-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-2-chloro-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.